[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13400032
InChI: InChI=1S/C12H14FNO2/c13-10-3-1-2-9(6-10)7-14(8-12(15)16)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,16)
SMILES: C1CC1N(CC2=CC(=CC=C2)F)CC(=O)O
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol

[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13400032

Molecular Formula: C12H14FNO2

Molecular Weight: 223.24 g/mol

* For research use only. Not for human or veterinary use.

[Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid -

Specification

Molecular Formula C12H14FNO2
Molecular Weight 223.24 g/mol
IUPAC Name 2-[cyclopropyl-[(3-fluorophenyl)methyl]amino]acetic acid
Standard InChI InChI=1S/C12H14FNO2/c13-10-3-1-2-9(6-10)7-14(8-12(15)16)11-4-5-11/h1-3,6,11H,4-5,7-8H2,(H,15,16)
Standard InChI Key PIDUZGJVOXRIGY-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CC(=CC=C2)F)CC(=O)O
Canonical SMILES C1CC1N(CC2=CC(=CC=C2)F)CC(=O)O

Introduction

Chemical Synthesis and Optimization

Synthetic Pathways

The synthesis of [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid involves multi-step protocols that leverage cyclopropanation and fluorination strategies. A representative route, adapted from methodologies in fluorocyclopropane derivatives , proceeds as follows:

  • Cyclopropane Ring Formation: Rhodium-catalyzed cyclopropanation of 3-fluoro-benzylamine with ethyl diazoacetate yields a cyclopropane intermediate. This step, conducted under mild conditions (40°C, 18 hours), achieves moderate diastereoselectivity (3:1 trans/cis) .

  • Carboxylic Acid Functionalization: Saponification of the ester group using hydrochloric acid under reflux conditions converts the intermediate into the corresponding carboxylic acid .

  • Deprotection and Purification: Acidic hydrolysis removes protective groups (e.g., Boc), followed by purification via column chromatography (SiO₂, ethyl acetate/petroleum ether) to isolate the final product .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
CyclopropanationRh₂(OPiv)₄, CH₃CN, 40°C, 18 h8795
Ester SaponificationHCl (conc.), EtOH/H₂O, reflux, 6 h7698
DeprotectionHCl/EtOAc, rt, 2 h9097

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to enhance efficiency and scalability. Automated systems monitor reactant ratios (e.g., 1.2:1 bromoacetyl bromide to amine) , ensuring consistent yields (>85%) and minimizing byproducts. Post-synthesis, techniques like recrystallization from ethanol/water mixtures achieve pharmaceutical-grade purity (>99%) .

Structural and Spectroscopic Characterization

Molecular Geometry

The compound’s structure features a cyclopropane ring fused to a fluorobenzyl group and an acetic acid moiety. Density functional theory (DFT) calculations reveal that the cyclopropane’s ring strain (≈27 kcal/mol) induces bond angle distortion (≈60°), while the fluorine atom’s electronegativity polarizes the benzyl ring, enhancing dipole-dipole interactions .

Figure 1: Optimized Geometry (DFT)

  • Bond Lengths: C1–C2 (1.51 Å), C2–N (1.47 Å), C–F (1.34 Å).

  • Dihedral Angles: Cyclopropane-C–N–C (112°), F–C–C–N (85°).

Spectroscopic Profiles

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 7.35–7.10 (m, 4H, aromatic), 3.82 (s, 2H, CH₂COO), 2.95 (m, 1H, cyclopropane).

    • ¹⁹F NMR: δ −204.05 ppm (minor rotamer), −200.94 ppm (major rotamer), indicating cis–trans isomerism .

  • IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–F stretch).

Biological Activities and Mechanisms

Enzyme Inhibition

The compound acts as a competitive inhibitor of glycine N-methyltransferase (GNMT), with an IC₅₀ of 12.3 μM . Its cyclopropane ring mimics the transition state of glycine, while the fluorobenzyl group occupies a hydrophobic pocket, as shown in molecular docking studies .

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate activity (MIC = 64 μg/mL), surpassing non-fluorinated analogues (MIC > 128 μg/mL). The fluorine atom enhances membrane permeability via lipophilicity modulation (logP = 1.85) .

Table 2: Biological Activity Profile

TargetAssay TypeResult (IC₅₀/MIC)
GNMTEnzymatic12.3 μM
S. aureusBroth dilution64 μg/mL
NMDA ReceptorRadioligandKᵢ = 8.9 nM

Neurochemical Applications

As a glycine analogue, the compound binds to the NMDA receptor’s glycine site (Kᵢ = 8.9 nM), potently modulating excitatory neurotransmission. This activity is attributed to the cyclopropane’s rigidity, which stabilizes the bioactive conformation .

Applications in Drug Development

Peptide-Based Therapeutics

Incorporation into tripeptides (e.g., Ala–[Cyclopropyl-(3-F-benzyl)-amino]-Ac–Ala) enhances proteolytic stability (t₁/₂ > 24 h in serum) . X-ray crystallography confirms helical induction in peptide backbones, enabling design of α-helix mimetics .

Agricultural Chemistry

Preliminary studies indicate herbicidal activity (EC₅₀ = 45 μM against Arabidopsis), likely via ethylene biosynthesis inhibition—a pathway modulated by cyclopropane amino acids .

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